molecular formula C18H18N4O3S B11021932 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021932
M. Wt: 370.4 g/mol
InChI Key: RQXXHOIVIOYSIO-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a dioxoisoindole moiety, and a carboxamide group

Preparation Methods

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. The synthetic route may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the dioxoisoindole moiety and the carboxamide group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction can replace one functional group with another, allowing for the introduction of different chemical functionalities. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions .

Comparison with Similar Compounds

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-9(2)8-22-16(24)12-6-5-11(7-13(12)17(22)25)14(23)19-18-21-20-15(26-18)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,21,23)

InChI Key

RQXXHOIVIOYSIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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